alpha-(4-Biphenylyl)benzylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

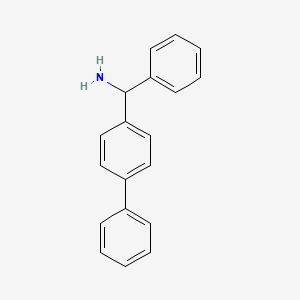

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

phenyl-(4-phenylphenyl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N/c20-19(17-9-5-2-6-10-17)18-13-11-16(12-14-18)15-7-3-1-4-8-15/h1-14,19H,20H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYXMLFSUCVXABO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(C3=CC=CC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of alpha-(4-Biphenylyl)benzylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

alpha-(4-Biphenylyl)benzylamine is a chemical compound of interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the principal synthetic pathways for its preparation, with a focus on reductive amination and the Leuckart reaction. Detailed reaction mechanisms, experimental protocols derived from analogous transformations, and quantitative data are presented to facilitate its synthesis in a laboratory setting.

Introduction

This compound, also known as phenyl-(4-phenylphenyl)methanamine, is a primary amine featuring a biphenyl and a benzyl substituent on the same methylamine carbon. Its structural motif is found in various biologically active molecules and functional materials. The efficient and scalable synthesis of this compound is therefore of significant interest to the scientific community. This document outlines the most viable synthetic routes, providing detailed mechanistic insights and practical experimental guidance.

Primary Synthesis Pathways

The synthesis of this compound can be approached through several established methods for amine synthesis. The most prominent and practical of these are Reductive Amination and the Leuckart Reaction, both of which start from readily available carbonyl compounds.

Reductive Amination

Reductive amination is a powerful and versatile method for the formation of carbon-nitrogen bonds and is a preferred route for the synthesis of this compound.[1] This reaction involves the initial formation of an imine from a carbonyl compound and an amine (or ammonia), followed by the in-situ reduction of the imine to the corresponding amine.

Two main variations of this pathway are feasible for the target molecule:

-

Pathway A: Starting from 4-phenylbenzophenone and ammonia.

-

Pathway B: Starting from 4-biphenylcarboxaldehyde and ammonia.

The general mechanism involves the nucleophilic attack of ammonia on the carbonyl carbon, followed by dehydration to form an imine intermediate. This imine is then reduced by a suitable reducing agent to yield the final amine.

Mechanism of Reductive Amination:

Caption: General workflow for the Reductive Amination synthesis of this compound.

Protocol 2.1.1: From 4-Phenylbenzophenone using Sodium Borohydride

-

Imine Formation: In a round-bottom flask, dissolve 4-phenylbenzophenone (1.0 eq) in a suitable solvent such as methanol or ethanol.

-

Add a solution of ammonia in methanol (excess, e.g., 7-10 eq).

-

The mixture is stirred at room temperature for 2-4 hours to facilitate imine formation. The reaction can be monitored by TLC or GC-MS.

-

Reduction: Cool the reaction mixture in an ice bath.

-

Slowly add sodium borohydride (NaBH₄) (1.5 - 2.0 eq) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

-

Work-up: Quench the reaction by the slow addition of water.

-

Remove the organic solvent under reduced pressure.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Protocol 2.1.2: From 4-Biphenylcarboxaldehyde using Catalytic Hydrogenation

-

Reaction Setup: To a solution of 4-biphenylcarboxaldehyde (1.0 eq) in an appropriate solvent (e.g., methanol, ethanol, or isopropanol) in a hydrogenation vessel, add a source of ammonia (e.g., a solution of ammonia in methanol or aqueous ammonia).[3]

-

Add a hydrogenation catalyst, such as Palladium on carbon (Pd/C, 5-10 mol%) or Raney Nickel.[3]

-

Hydrogenation: Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen (e.g., 1-10 bar) and stir the reaction mixture at a suitable temperature (e.g., room temperature to 80 °C) for 12-48 hours.[2][3]

-

Monitor the reaction progress by TLC, GC-MS, or by monitoring hydrogen uptake.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of celite to remove the catalyst, washing the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography or recrystallization.

Table 1: Comparison of Reductive Amination Conditions (based on analogous reactions)

| Parameter | Pathway A (from Ketone) | Pathway B (from Aldehyde) | Reference(s) |

| Starting Material | 4-Phenylbenzophenone | 4-Biphenylcarboxaldehyde | - |

| Nitrogen Source | Ammonia (in MeOH or aqueous) | Ammonia (in MeOH or aqueous) | [2][3] |

| Reducing Agent | Sodium Borohydride (NaBH₄) | Catalytic Hydrogenation (H₂/Pd/C) | [1][3] |

| Solvent | Methanol, Ethanol | Methanol, Ethanol, Isopropanol | [1][3] |

| Temperature | 0 °C to Room Temperature | Room Temperature to 80 °C | [2][3] |

| Pressure | Atmospheric | 1 - 10 bar H₂ | [2][3] |

| Typical Reaction Time | 14 - 28 hours | 12 - 48 hours | [2][3] |

| Reported Yields (for analogs) | Moderate to High | Good to Excellent | [2][3] |

Leuckart Reaction

The Leuckart reaction is a classic method for the reductive amination of aldehydes and ketones using formic acid or its derivatives (like ammonium formate or formamide) as both the nitrogen source and the reducing agent.[4][5] This one-pot reaction is typically carried out at elevated temperatures.

The reaction proceeds through the formation of an N-formyl intermediate, which is subsequently hydrolyzed to the desired primary amine.

Mechanism of the Leuckart Reaction:

Caption: Key steps in the Leuckart reaction for the synthesis of this compound.

The following is a generalized procedure for the Leuckart reaction based on the synthesis of similar amines from aromatic ketones.[5][6]

Protocol 2.2.1: From 4-Phenylbenzophenone using Ammonium Formate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a thermometer, combine 4-phenylbenzophenone (1.0 eq) and ammonium formate (excess, typically 5-10 eq).

-

Heating: Heat the mixture in an oil bath to 160-185 °C. The reaction is typically vigorous at the beginning with the evolution of carbon dioxide.

-

Maintain the temperature for 3-6 hours, or until the reaction is complete (monitored by TLC).

-

Hydrolysis of Formyl Intermediate: Cool the reaction mixture and add a solution of hydrochloric acid (e.g., 20% HCl).

-

Heat the mixture to reflux for 4-8 hours to hydrolyze the N-formyl intermediate.

-

Work-up: Cool the mixture to room temperature.

-

Make the solution basic by the careful addition of a concentrated sodium hydroxide solution.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or toluene).

-

Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization.

Table 2: Typical Conditions for the Leuckart Reaction (based on analogous reactions)

| Parameter | Condition | Reference(s) |

| Starting Material | 4-Phenylbenzophenone | - |

| Reagent | Ammonium Formate or Formamide | [4][5] |

| Stoichiometry | Excess of ammonium formate/formamide | [5][6] |

| Temperature | 160 - 185 °C | [5] |

| Reaction Time | 3 - 8 hours | [5] |

| Hydrolysis | Acidic (e.g., HCl) or Basic (e.g., NaOH) | [6] |

| Reported Yields (for analogs) | Moderate to Good | [5] |

Purification and Characterization

Purification of the final product, this compound, is crucial to obtain a high-purity compound for subsequent applications.

-

Column Chromatography: Silica gel chromatography using a gradient of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate) is a common method for purification.

-

Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) can be employed to obtain crystalline, high-purity material.

-

Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be an effective purification method.

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure and the absence of impurities.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.[7]

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the N-H stretching of the primary amine.

-

Melting Point: A sharp melting point is indicative of high purity for solid compounds.

Safety Considerations

-

General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

-

Reagent Handling:

-

Sodium borohydride (NaBH₄): Reacts with water and acids to produce flammable hydrogen gas. Handle with care and quench slowly.

-

Sodium cyanoborohydride (NaBH₃CN): Highly toxic. Avoid contact with acids, which can release toxic hydrogen cyanide gas.

-

Ammonia: Corrosive and has a pungent odor. Use in a well-ventilated area.

-

Formic Acid and Formamide: Corrosive and irritants. Avoid inhalation and skin contact.

-

Hydrogen Gas: Highly flammable. Use with appropriate safety measures in a well-ventilated area, away from ignition sources.

-

-

Reaction Conditions: High-temperature reactions should be monitored carefully. Reactions under pressure require specialized equipment and training.

Conclusion

The synthesis of this compound can be effectively achieved through established synthetic methodologies. Reductive amination offers a versatile and high-yielding approach with milder reaction conditions, particularly when using catalytic hydrogenation. The Leuckart reaction provides a classic, one-pot alternative, albeit at higher temperatures. The choice of the specific pathway and conditions will depend on the available starting materials, equipment, and the desired scale of the synthesis. The experimental protocols and data presented in this guide, derived from closely related transformations, provide a solid foundation for the successful synthesis and purification of this important chemical entity.

References

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 5. sciencemadness.org [sciencemadness.org]

- 6. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 7. This compound | C19H17N | CID 598124 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Spectral Properties of alpha-(4-Biphenylyl)benzylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

alpha-(4-Biphenylyl)benzylamine, a biphenyl derivative of benzylamine, is a compound of interest in medicinal chemistry and materials science due to its structural motifs. This technical guide provides a comprehensive overview of its physical and spectral properties, intended to support research and development activities. The information presented is a compilation of data from various chemical databases and literature sources.

Chemical Identity

| Identifier | Value |

| IUPAC Name | phenyl(4-phenylphenyl)methanamine |

| Synonyms | 4-Phenylbenzhydrylamine, [1,1'-Biphenyl]-4-yl(phenyl)methanamine |

| CAS Number | 91487-88-6[1][2] |

| Molecular Formula | C₁₉H₁₇N[1][2] |

| Molecular Weight | 259.35 g/mol [2] |

| Chemical Structure |

|

Physical Properties

A summary of the available and computed physical properties of this compound is presented below. Experimental data for some properties of this specific compound are limited in publicly accessible literature; therefore, some values are computationally predicted.

| Property | Value | Source |

| Melting Point | 163 °C | [3] |

| Boiling Point | Not available | |

| XLogP3 | 4.1 | Computed by PubChem[1] |

| Hydrogen Bond Donor Count | 1 | Computed by PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | Computed by PubChem[1] |

| Rotatable Bond Count | 3 | Computed by PubChem[1] |

Spectral Properties

Detailed spectral data for this compound is available through specialized databases. While direct spectral images and peak lists are proprietary, the following sections describe the expected spectral characteristics and provide links to publicly available information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the protons of the biphenyl and benzyl groups. A characteristic signal for the methine proton (CH-N) would likely appear further downfield, and the amine protons (-NH₂) would present as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

¹³C NMR: The carbon NMR spectrum will display a number of signals in the aromatic region (typically δ 120-150 ppm). The methine carbon (CH-N) signal will be a key identifier. Information on the availability of the ¹³C NMR spectrum can be found on PubChem, which indicates its presence in SpectraBase.[1]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the amine and aromatic functional groups. Key expected absorptions include:

-

N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ for the primary amine.

-

C-H stretching (aromatic): Bands above 3000 cm⁻¹.

-

C=C stretching (aromatic): Bands in the 1450-1600 cm⁻¹ region.

-

C-N stretching: In the region of 1000-1250 cm⁻¹.

A vapor phase IR spectrum is noted as being available in SpectraBase.[1]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (GC-MS) of this compound is expected to show a molecular ion peak (M⁺) at m/z 259. Key fragmentation patterns would likely involve the loss of the phenyl group or cleavage at the benzylic position. PubChem indicates the availability of GC-MS data from the NIST Mass Spectrometry Data Center, with major peaks observed at m/z 169, 167, and 259.[1]

Experimental Protocols

While specific experimental protocols for the characterization of this compound are not detailed in the available literature, the following are general methodologies applicable to a solid amine sample.

NMR Spectroscopy (Solid-State)

A general protocol for obtaining a solid-state NMR spectrum would involve:

-

Sample Preparation: The solid sample is carefully packed into a magic-angle spinning (MAS) rotor.

-

Instrument Setup: The rotor is placed in the NMR probe, and the spectrometer is tuned to the appropriate frequencies for the nuclei of interest (e.g., ¹H and ¹³C).

-

Data Acquisition: A cross-polarization magic-angle spinning (CP-MAS) experiment is typically performed to enhance the signal of the ¹³C nuclei. A high-power decoupling sequence is applied to remove proton-carbon dipolar couplings and improve resolution.

-

Data Processing: The resulting free induction decay (FID) is Fourier transformed to obtain the NMR spectrum.

Infrared (IR) Spectroscopy (Solid Sample)

For a solid sample, the IR spectrum can be obtained using the Attenuated Total Reflectance (ATR) or KBr pellet method.

ATR-IR:

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Collect the IR spectrum.

KBr Pellet:

-

Mix a small amount of the sample with dry potassium bromide (KBr) powder.

-

Grind the mixture to a fine powder.

-

Press the powder into a thin, transparent pellet using a hydraulic press.

-

Place the pellet in the spectrometer's sample holder and acquire the spectrum.

Mass Spectrometry (Electron Ionization)

A standard procedure for obtaining an EI mass spectrum of a solid sample via a direct insertion probe:

-

Sample Preparation: A small amount of the solid sample is loaded into a capillary tube.

-

Introduction into the Mass Spectrometer: The capillary tube is inserted into the direct insertion probe, which is then introduced into the ion source of the mass spectrometer.

-

Ionization: The probe is heated to volatilize the sample, and the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer.

-

Detection: The detector records the abundance of each ion, generating the mass spectrum.

Logical Workflow for Characterization

The following diagram illustrates a typical workflow for the characterization of a synthesized batch of this compound.

Conclusion

This technical guide provides a summary of the currently available physical and spectral data for this compound. While some experimental data, such as a definitive melting point, are available, much of the detailed spectral information resides in proprietary databases. The provided general experimental protocols and characterization workflow offer a framework for researchers to obtain and verify the properties of this compound in a laboratory setting. Further investigation to access and publish the detailed spectral data would be a valuable contribution to the scientific community.

References

An In-depth Technical Guide to the Solubility of alpha-(4-Biphenylyl)benzylamine in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

alpha-(4-Biphenylyl)benzylamine, a biphenyl derivative, is a compound of interest in various fields of chemical and pharmaceutical research. Understanding its solubility profile is crucial for its application in synthesis, formulation, and biological studies. Structurally, the molecule possesses a large, nonpolar biphenyl group and a benzylamine moiety. This combination suggests a generally low aqueous solubility and a higher affinity for organic solvents.[1][2] The amine group can act as a hydrogen bond acceptor, and in acidic conditions, it can be protonated to form a more soluble salt.[1][2][3] This guide provides a comprehensive overview of the theoretical solubility considerations, a detailed experimental protocol for quantitative solubility determination, and a framework for presenting such data.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility (g/L) | Method |

| Water | 25 | Data not available | Shake-Flask |

| Ethanol | 25 | Data not available | Shake-Flask |

| Methanol | 25 | Data not available | Shake-Flask |

| Acetone | 25 | Data not available | Shake-Flask |

| Dichloromethane | 25 | Data not available | Shake-Flask |

| Toluene | 25 | Data not available | Shake-Flask |

| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Shake-Flask |

| N,N-Dimethylformamide (DMF) | 25 | Data not available | Shake-Flask |

| 0.1 M Hydrochloric Acid | 25 | Data not available | Shake-Flask |

| Phosphate Buffered Saline (pH 7.4) | 25 | Data not available | Shake-Flask |

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

The following protocol details the widely accepted shake-flask method for determining the equilibrium solubility of a solid compound in various solvents. This method is recommended by the United States Pharmacopeia (USP) for its reliability.[4][5]

I. Materials and Apparatus

-

Solute: this compound (solid, high purity)

-

Solvents: A range of common laboratory solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, toluene, DMSO, DMF, 0.1 M HCl, PBS pH 7.4)

-

Apparatus:

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument for quantification.

-

II. Procedure

-

Preparation:

-

Ensure all glassware is clean and dry.

-

Prepare a stock solution of this compound in a suitable solvent for creating a calibration curve for the analytical instrument.

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to a series of vials. The excess is crucial to ensure that a saturated solution is achieved.

-

Accurately add a known volume of the desired solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Shake the vials for a sufficient period to allow the system to reach equilibrium. This can take anywhere from 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the solute in the solution no longer increases).

-

-

Sample Separation:

-

Once equilibrium is reached, remove the vials from the shaker and allow the excess solid to settle.

-

To separate the saturated solution from the undissolved solid, centrifuge the vials at a high speed.

-

Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any remaining solid particles.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a validated analytical method (e.g., HPLC) to determine the concentration of this compound.

-

Use a pre-established calibration curve to convert the instrument response to a concentration value.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent using the following formula, accounting for the dilution factor:

Solubility (g/L) = Concentration of diluted sample (g/L) x Dilution factor

-

Experimental Workflow for Solubility Determination

Caption: Workflow for the experimental determination of solubility using the shake-flask method.

References

In-Depth Technical Guide to the Stereoisomers of α-(4-Biphenylyl)benzylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential stereoisomers of α-(4-Biphenylyl)benzylamine, a chiral molecule with significant interest in medicinal chemistry and materials science. This document details the structural basis of its stereoisomerism and outlines established methodologies for the synthesis, separation, and characterization of its enantiomers.

Introduction to the Stereochemistry of α-(4-Biphenylyl)benzylamine

α-(4-Biphenylyl)benzylamine, also known by its IUPAC name phenyl-(4-phenylphenyl)methanamine, possesses a single stereocenter at the α-carbon.[1] This carbon atom is bonded to four different substituents: a hydrogen atom, an amino group (-NH2), a phenyl group, and a 4-biphenylyl group. Consequently, the molecule is chiral and exists as a pair of non-superimposable mirror images known as enantiomers. These enantiomers are designated as (R)-α-(4-Biphenylyl)benzylamine and (S)-α-(4-Biphenylyl)benzylamine, based on the Cahn-Ingold-Prelog priority rules.

The distinct three-dimensional arrangement of these enantiomers can lead to significant differences in their biological activity, pharmacological properties, and interactions with other chiral molecules. Therefore, the ability to synthesize and isolate enantiomerically pure forms of α-(4-Biphenylyl)benzylamine is crucial for its development in various applications.

Synthesis of Racemic α-(4-Biphenylyl)benzylamine

The synthesis of the racemic mixture of α-(4-Biphenylyl)benzylamine typically proceeds through the reductive amination of 4-biphenylcarboxaldehyde with ammonia or a suitable ammonia equivalent, followed by reaction with a phenyl organometallic reagent, or via the reaction of 4-biphenylmagnesium bromide with benzaldehyde followed by subsequent chemical transformations.

While specific experimental protocols for the synthesis of α-(4-Biphenylyl)benzylamine are not extensively detailed in publicly available literature, general methods for the preparation of related benzylamines can be adapted.[2][3] A plausible synthetic route is outlined below.

Hypothetical Experimental Protocol for Racemic Synthesis:

-

Imine Formation: 4-Biphenylcarboxaldehyde is reacted with a suitable source of ammonia, such as ammonium chloride in the presence of a base, or with a primary amine that can be later cleaved, in an appropriate solvent like methanol or ethanol to form the corresponding imine.

-

Reduction: The resulting imine is then reduced to the amine. Common reducing agents for this transformation include sodium borohydride (NaBH₄) or catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst).

-

Work-up and Purification: Following the reduction, the reaction mixture is worked up to remove the catalyst and any remaining reagents. This typically involves filtration, extraction, and washing steps. The crude product is then purified, for example, by column chromatography or recrystallization, to yield racemic α-(4-Biphenylyl)benzylamine.

Chiral Resolution of Enantiomers

The separation of the (R) and (S) enantiomers from the racemic mixture, a process known as chiral resolution, is a critical step in obtaining enantiomerically pure compounds. Common methods for the chiral resolution of amines include diastereomeric salt formation and chiral chromatography.

Diastereomeric Salt Formation

This classical resolution technique involves reacting the racemic amine with a chiral resolving agent, which is an enantiomerically pure acid.[4] This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, such as solubility. This difference in solubility allows for their separation by fractional crystallization.

General Experimental Protocol for Diastereomeric Salt Resolution:

-

Salt Formation: The racemic α-(4-Biphenylyl)benzylamine is dissolved in a suitable solvent (e.g., methanol, ethanol, or a mixture of solvents). An equimolar amount of an enantiomerically pure chiral acid, such as (+)-tartaric acid, (-)-mandelic acid, or a derivative thereof, is added to the solution.

-

Fractional Crystallization: The solution is allowed to cool, or the solvent is slowly evaporated, to induce the crystallization of the less soluble diastereomeric salt. The choice of solvent is crucial and often requires optimization.[4]

-

Isolation and Purification: The crystallized salt is isolated by filtration. The crystals may be washed with a small amount of cold solvent to remove impurities. The process of recrystallization can be repeated to improve the diastereomeric purity.

-

Liberation of the Free Amine: The purified diastereomeric salt is then treated with a base (e.g., sodium hydroxide solution) to neutralize the chiral acid and liberate the enantiomerically enriched free amine. The amine is then extracted with an organic solvent, dried, and the solvent is evaporated to yield the pure enantiomer. The other enantiomer can be recovered from the mother liquor by a similar process.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers.[5] This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus their separation. Polysaccharide-based CSPs are commonly used for the resolution of a wide range of chiral compounds, including amines.

General Experimental Protocol for Chiral HPLC Resolution:

-

Column Selection: A suitable chiral column is selected. For amines, columns with polysaccharide-based stationary phases (e.g., cellulose or amylose derivatives) are often effective.

-

Mobile Phase Optimization: A mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), is chosen. The composition of the mobile phase is optimized to achieve the best separation (resolution) of the two enantiomers.

-

Sample Analysis/Purification: The racemic mixture of α-(4-Biphenylyl)benzylamine is dissolved in the mobile phase and injected into the HPLC system. The separated enantiomers are detected as they elute from the column. For preparative separations, the fractions corresponding to each enantiomer are collected.

-

Product Recovery: The solvent is removed from the collected fractions to yield the isolated, enantiomerically pure (R) and (S) forms of the amine.

Characterization of Stereoisomers

The characterization of the separated enantiomers is essential to confirm their identity and enantiomeric purity. Key analytical techniques include polarimetry, chiral HPLC, and melting point analysis.

Quantitative Data:

| Property | (R)-α-(4-Biphenylyl)benzylamine | (S)-α-(4-Biphenylyl)benzylamine | Method |

| Molecular Weight | 259.35 g/mol [8] | 259.35 g/mol [8] | Mass Spectrometry |

| Melting Point (°C) | Data not available | Data not available | Differential Scanning Calorimetry (DSC) |

| Specific Rotation ([α]D) | Expected to be equal in magnitude and opposite in sign to the (S)-enantiomer.[9] | Data not available | Polarimetry[10] |

| Enantiomeric Excess (ee) | >99% (desired) | >99% (desired) | Chiral HPLC |

Visualization of Stereoisomers

The stereoisomers of α-(4-Biphenylyl)benzylamine can be visualized to illustrate their mirror-image relationship.

Caption: The (S) and (R) enantiomers of α-(4-Biphenylyl)benzylamine.

Conclusion

This technical guide has provided a detailed overview of the stereoisomers of α-(4-Biphenylyl)benzylamine. The presence of a single chiral center gives rise to a pair of enantiomers, the synthesis and separation of which are critical for their application in fields requiring enantiopure compounds. While specific experimental data for this molecule is sparse in the public domain, established protocols for the synthesis of racemic mixtures and their resolution via diastereomeric salt formation and chiral HPLC provide a solid foundation for researchers. Further investigation is warranted to determine the specific physical and pharmacological properties of the individual enantiomers of α-(4-Biphenylyl)benzylamine.

References

- 1. alpha-(4-Biphenylyl)benzylamine | C19H17N | CID 598124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US2987548A - Preparation of benzylamine - Google Patents [patents.google.com]

- 3. DE19811092A1 - Process for the preparation of benzylamine salts - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. (R)-(+)-α-甲基苄胺 98% | Sigma-Aldrich [sigmaaldrich.cn]

- 7. (S)-(-)-a-Methylbenzylamine 98 2627-86-3 [sigmaaldrich.com]

- 8. This compound | 91487-88-6 [chemicalbook.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Solvent effects on the optical rotation of (S)-(-)-alpha-methylbenzylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of a New Class: A Technical Guide to the Discovery and Historical Context of Biphenylyl Benzylamine Compounds

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and historical context of biphenylyl benzylamine compounds, a class of molecules that revolutionized the treatment of hypertension and other cardiovascular diseases. We will delve into the scientific journey, from the initial limitations of peptide-based antagonists to the rational design and development of the first orally active, non-peptide angiotensin II receptor blockers (ARBs), epitomized by the groundbreaking discovery of losartan. This guide provides a comprehensive overview of the key scientific milestones, experimental methodologies, and the underlying pharmacology that established the biphenylyl benzylamine scaffold as a cornerstone of modern medicine.

From Peptides to Non-Peptides: The Quest for an Orally Active Angiotensin II Antagonist

The story of biphenylyl benzylamine compounds is intrinsically linked to the understanding of the renin-angiotensin system (RAS), a critical regulator of blood pressure. The octapeptide hormone angiotensin II (Ang II) was identified as a potent vasoconstrictor, making it a prime target for antihypertensive therapies. Early efforts focused on developing peptide-based antagonists of the Ang II receptor, such as saralasin. However, these peptide analogs suffered from significant drawbacks, including poor oral bioavailability, short duration of action, and partial agonist activity, rendering them unsuitable for chronic therapeutic use.

The breakthrough came with the exploration of non-peptide molecules that could mimic the action of Ang II at its receptor. In the early 1980s, researchers at Takeda Chemical Industries in Japan discovered a series of 1-benzylimidazole-5-acetic acid derivatives that exhibited weak, yet selective, antagonism of the Ang II receptor. These compounds, notably S-8307 and S-8308, represented a paradigm shift and served as the crucial starting point for the development of clinically viable non-peptide Ang II receptor antagonists.

The Rise of Losartan: A Paradigm of Rational Drug Design

Building upon the initial findings from Takeda, scientists at DuPont embarked on a journey of rational drug design to enhance the potency and pharmacokinetic properties of these early leads. Their systematic structure-activity relationship (SAR) studies led to several key discoveries that culminated in the synthesis of losartan, the first successful orally active ARB.

The Importance of the Biphenyl Moiety

A pivotal moment in the development of this new class of compounds was the introduction of a biphenyl group. This structural modification, which led to compounds like EXP7711, significantly increased the lipophilicity and oral activity of the molecules, albeit with a slight reduction in receptor affinity compared to earlier, less orally available compounds.

The Tetrazole Ring: A Bioisosteric Breakthrough

Further optimization involved replacing the carboxylic acid group on the biphenyl ring with a tetrazole ring. This bioisosteric replacement in 1986 resulted in the creation of losartan (DuP 753). The tetrazole group offered improved lipophilicity and metabolic stability, contributing to enhanced oral bioavailability and a longer duration of action. Losartan emerged as a potent and selective antagonist of the AT1 receptor subtype, the primary mediator of the pathological effects of Ang II.

Quantitative Analysis of Lead Compound Development

The progression from the initial Takeda leads to the development of losartan is a compelling example of successful lead optimization. The following tables summarize the key in vitro and in vivo data that guided this process.

| Compound | Structure | In Vitro Potency (IC50, µM) | In Vivo Potency (Oral ED30/ED50, mg/kg) | Key Features |

| S-8307 | 40 | 100 (i.v. hypotensive effect) | Early Takeda lead; weak but selective non-peptide antagonist.[1] | |

| EXP9270 | Not explicitly found, but part of the developmental series. | 3.6 | Orally active non-peptide Ang II receptor antagonist.[2] | |

| Losartan (DuP 753) | 0.0164 | 0.59 | First orally active, potent, and selective non-peptide AT1 receptor antagonist.[2][3] | |

| EXP3174 | 10-40 times more potent than losartan. | Not directly administered orally as a drug. | Active metabolite of losartan with higher potency and longer half-life.[4] |

Note: Specific IC50 and ED50 values for all intermediate compounds are not consistently reported across the literature. The table represents the best available data to illustrate the progression of potency.

Experimental Protocols: The Methodologies Behind the Discovery

The characterization of these novel compounds relied on a suite of robust in vitro and in vivo assays. Below are detailed methodologies for two key experimental protocols that were instrumental in the discovery and development of biphenylyl benzylamine-based ARBs.

Angiotensin II Receptor Binding Assay

This assay was crucial for determining the affinity of the synthesized compounds for the Ang II receptor.

Objective: To measure the ability of a test compound to displace a radiolabeled ligand from the AT1 receptor.

Materials:

-

Receptor Source: Rat aortic smooth muscle cell membranes or rat liver membranes, which are rich in AT1 receptors.

-

Radioligand: 125I-[Sar1,Ile8]Angiotensin II.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.2% bovine serum albumin (BSA), pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Test Compounds: Biphenylyl benzylamine derivatives and reference compounds (e.g., unlabeled Angiotensin II, losartan).

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize rat aortic smooth muscle or liver tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in assay buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of assay buffer (for total binding) or a saturating concentration of unlabeled Angiotensin II (for non-specific binding).

-

50 µL of various concentrations of the test compound.

-

50 µL of 125I-[Sar1,Ile8]Angiotensin II.

-

100 µL of the membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters three times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

Functional Assay: Angiotensin II-Induced Vascular Smooth Muscle Contraction

This assay assesses the ability of a compound to antagonize the physiological effect of Angiotensin II, which is vasoconstriction.

Objective: To measure the inhibitory effect of a test compound on the contraction of isolated vascular tissue induced by Angiotensin II.

Materials:

-

Tissue: Thoracic aorta from a rabbit or rat.

-

Organ Bath: A temperature-controlled (37°C) chamber with a system for bubbling a gas mixture (95% O2, 5% CO2).

-

Physiological Salt Solution (PSS): Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11).

-

Force Transducer and Recording System: To measure and record changes in tissue tension.

-

Agonist: Angiotensin II.

-

Test Compounds: Biphenylyl benzylamine derivatives.

Procedure:

-

Tissue Preparation: Euthanize the animal and carefully dissect the thoracic aorta. Cut the aorta into rings approximately 2-3 mm in width. The endothelium may be removed by gently rubbing the intimal surface.

-

Mounting: Suspend the aortic rings in the organ bath containing PSS, maintained at 37°C and bubbled with 95% O2 and 5% CO2. Attach one end of the ring to a fixed support and the other to a force transducer.

-

Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a resting tension of 1-2 grams, with PSS changes every 15-20 minutes.

-

Contraction: Induce a reference contraction with a high concentration of KCl (e.g., 80 mM) to ensure tissue viability.

-

Cumulative Concentration-Response Curve to Angiotensin II: After washing out the KCl and allowing the tissue to return to baseline, add increasing concentrations of Angiotensin II to the bath in a cumulative manner and record the contractile response.

-

Antagonist Incubation: Wash the tissue and allow it to return to baseline. Then, incubate the tissue with a specific concentration of the test compound for a predetermined period (e.g., 30-60 minutes).

-

Repeat Concentration-Response Curve: In the presence of the antagonist, repeat the cumulative concentration-response curve to Angiotensin II.

-

Data Analysis: Plot the contractile response as a percentage of the maximal response to Angiotensin II in the absence of the antagonist. The rightward shift of the concentration-response curve in the presence of the antagonist indicates competitive antagonism. The pA2 value, a measure of the antagonist's potency, can be calculated from these shifts.

Signaling Pathways and Experimental Workflows

The therapeutic effects of biphenylyl benzylamine compounds are mediated through the blockade of the Angiotensin II Type 1 (AT1) receptor. Understanding the downstream signaling cascade is crucial for appreciating their mechanism of action.

AT1 Receptor Signaling Pathway

Upon binding of Angiotensin II, the AT1 receptor, a G-protein coupled receptor (GPCR), activates several intracellular signaling pathways, primarily through Gq/11. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events culminate in various cellular responses, including vasoconstriction, inflammation, and cellular growth.

Caption: AT1 Receptor Signaling Pathway and the Action of Losartan.

Experimental Workflow for ARB Discovery

The discovery of new ARBs follows a logical progression from initial screening to in vivo validation.

Caption: A typical workflow for the discovery of Angiotensin Receptor Blockers.

Conclusion

The discovery of biphenylyl benzylamine compounds as potent and selective Angiotensin II receptor antagonists marks a pivotal moment in cardiovascular pharmacology. The journey from the early, limited peptide antagonists to the rationally designed, orally active non-peptide ARBs like losartan showcases the power of medicinal chemistry and a deep understanding of physiological pathways. This class of drugs has not only provided a highly effective and well-tolerated treatment for hypertension but has also opened up new avenues for therapeutic intervention in a range of cardiovascular and renal diseases. The historical context and the experimental methodologies detailed in this guide provide a valuable resource for researchers and scientists continuing to build upon this remarkable scientific legacy.

References

- 1. Nonpeptide angiotensin II receptor antagonists. I. Pharmacological characterization of 2-n-butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid, sodium salt (S-8307) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nonpeptide angiotensin II receptor antagonists. Studies with EXP9270 and DuP 753 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Core Physicochemical Properties of alpha-(4-Biphenylyl)benzylamine

This technical guide provides a detailed overview of the fundamental physicochemical properties of alpha-(4-Biphenylyl)benzylamine, a compound of interest to researchers, scientists, and professionals in the field of drug development. The focus of this document is on its molecular weight and exact mass, crucial parameters in chemical identification and analysis.

Quantitative Data Summary

The molecular weight and exact mass of this compound are summarized in the table below for clear and easy comparison. These values are essential for a variety of experimental and analytical procedures, including mass spectrometry and stoichiometric calculations.

| Property | Value | Source |

| Molecular Formula | C₁₉H₁₇N | PubChem[1] |

| Molecular Weight | 259.3 g/mol | PubChem[1] |

| Molecular Weight | 259.35 | ChemicalBook[2] |

| Exact Mass | 259.136099547 Da | PubChem[1] |

Experimental Protocols

The data presented in this guide are computationally derived properties sourced from reputable chemical databases.

Computed by PubChem 2.2 (PubChem release 2024.11.20) [1]

-

Molecular Weight Calculation: The molecular weight is calculated based on the atomic weights of the constituent elements (Carbon, Hydrogen, and Nitrogen) in the molecular formula (C₁₉H₁₇N) and their respective counts.

-

Exact Mass Calculation: The exact mass is determined by summing the masses of the most abundant isotopes of the constituent atoms.

Visualization of Key Compound Properties

The following diagram illustrates the logical relationship between the chemical name, its molecular formula, and its corresponding calculated masses.

Caption: Relationship between compound name, formula, and mass.

References

In-Depth Technical Guide: Safety, Handling, and MSDS for alpha-(4-Biphenylyl)benzylamine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Material Safety Data Sheet (MSDS) is currently available for alpha-(4-Biphenylyl)benzylamine. The following information is compiled from data on structurally related compounds, primarily benzylamine and biphenyl derivatives, and should be used as a guide for handling with appropriate caution. A comprehensive risk assessment should be conducted before use.

Chemical and Physical Properties

This compound is a solid organic compound. While experimental data is limited, its properties can be estimated based on its structure and data from similar compounds.

| Property | Value | Source |

| Molecular Formula | C₁₉H₁₇N | PubChem[1] |

| Molecular Weight | 259.35 g/mol | ChemicalBook[2] |

| CAS Number | 91487-88-6 | ChemicalBook[2] |

| Computed XLogP3 | 4.1 | PubChem[1] |

| Computed Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Computed Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Computed Rotatable Bond Count | 3 | PubChem[1] |

| Computed Topological Polar Surface Area | 26 Ų | PubChem[1] |

| Appearance | Likely a solid | Inferred from high molecular weight and aromaticity |

| Solubility | Expected to be soluble in organic solvents and poorly soluble in water | Inferred from structure and properties of related compounds |

Hazard Identification and Safety Precautions

Based on the hazard profiles of benzylamine and biphenyl, this compound should be handled as a hazardous substance.

GHS Hazard Classification (Predicted):

| Hazard Class | Category | GHS Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |

| Aquatic Hazard, Acute | Category 3 | H402: Harmful to aquatic life |

Note: This classification is extrapolated from the Safety Data Sheet for Benzylamine and has not been experimentally confirmed for this compound.

Personal Protective Equipment (PPE):

A comprehensive range of PPE is essential to ensure safety when handling this compound and other hazardous chemicals.[3][4]

-

Eye and Face Protection: Chemical safety goggles that meet the ANSI Z.87.1 1989 standard are required.[5] A face shield should be worn over safety glasses when there is a risk of splashing or explosion.[5]

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) should be worn.[5] A lab coat or chemical-resistant suit is necessary to protect the skin.[3][6] Closed-toe shoes are mandatory.[5]

-

Respiratory Protection: Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[7] If engineering controls are not sufficient, a NIOSH-approved respirator is required.[5][6]

Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.

-

Handling: Avoid contact with skin, eyes, and clothing.[7] Do not breathe dust or vapors.[8] Wash hands thoroughly after handling.[8]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and acids.[7][9] Keep containers tightly closed.[9] Amines can be sensitive to air and moisture, so storage under an inert atmosphere may be advisable.[9]

First Aid Measures

In case of exposure, immediate medical attention is required.

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately.[7]

-

If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes.[7]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[8]

Experimental Protocols

The following are summaries of standard OECD guidelines for assessing the toxicity and irritation potential of a chemical substance.

Acute Oral Toxicity - Up-and-Down Procedure (OECD 425)

This method is used to determine the LD50 of a substance with a reduced number of animals.[10]

-

Animal Model: Typically, female rats are used.[10]

-

Procedure: A single animal is dosed with the test substance. If the animal survives, the next animal is given a higher dose. If it dies, the next animal receives a lower dose. This sequential dosing continues until the stopping criteria are met.[10]

-

Observation: Animals are observed for 14 days for signs of toxicity and mortality.[10]

-

Data Analysis: The LD50 is calculated using the maximum likelihood method.[10]

In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD 439)

This in vitro method assesses skin irritation potential.[11]

-

Test System: A reconstructed human epidermis (RhE) model is used.[11][12]

-

Procedure: The test chemical is applied topically to the RhE tissue.[12]

-

Endpoint: Cell viability is measured after exposure, typically using the MTT assay. A reduction in cell viability below a certain threshold (e.g., 50%) indicates that the substance is an irritant.[11][13]

Acute Eye Irritation/Corrosion (OECD 405)

This test evaluates the potential for a substance to cause eye irritation or corrosion.[14]

-

Animal Model: Albino rabbits are typically used.[15]

-

Procedure: A single dose of the substance is applied to one eye of the animal, with the other eye serving as a control.[14]

-

Observation: The eyes are examined at specific intervals (1, 24, 48, and 72 hours) and scored for lesions of the cornea, iris, and conjunctiva.[14][15]

Bacterial Reverse Mutation Test (Ames Test)

This is a widely used method for assessing the mutagenic potential of a chemical.[16]

-

Test System: Strains of Salmonella typhimurium or Escherichia coli that are auxotrophic for histidine or tryptophan, respectively, are used.[1]

-

Procedure: The bacterial strains are exposed to the test chemical with and without a metabolic activation system (S9 mix from rat liver).[1]

-

Endpoint: The number of revertant colonies (bacteria that have regained the ability to synthesize the required amino acid) is counted. A significant increase in revertant colonies compared to the control indicates mutagenic potential.[1]

Signaling Pathways and Experimental Workflows

Hypothetical Metabolic Pathway

The metabolism of this compound is likely to proceed through pathways known for biphenyl and benzylamine. The biphenyl moiety can be hydroxylated by cytochrome P450 enzymes, while the benzylamine portion can be deaminated by monoamine oxidase or undergo other P450-mediated oxidations.[17][18]

Caption: Hypothetical metabolic pathway of this compound.

Experimental Workflow for Chemical Safety Assessment

A logical workflow for assessing the safety of a new chemical entity involves a tiered approach, starting with in silico and in vitro methods before proceeding to in vivo studies if necessary.

Caption: Tiered experimental workflow for chemical safety assessment.

References

- 1. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 2. Biphenyl Degradation Pathway [eawag-bbd.ethz.ch]

- 3. Microbial Mutagenicity Assay: Ames Test [bio-protocol.org]

- 4. Microbial Mutagenicity Assay: Ames Test [en.bio-protocol.org]

- 5. researchgate.net [researchgate.net]

- 6. criver.com [criver.com]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

- 12. thepsci.eu [thepsci.eu]

- 13. iivs.org [iivs.org]

- 14. oecd.org [oecd.org]

- 15. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 16. microbiologyinfo.com [microbiologyinfo.com]

- 17. Benzylamine - Wikipedia [en.wikipedia.org]

- 18. The Central Role of Cytochrome P450 in Xenobiotic Metabolism—A Brief Review on a Fascinating Enzyme Family - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: α-(4-Biphenylyl)benzylamine in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-(4-Biphenylyl)benzylamine is a chiral amine that serves as a valuable resolving agent and chiral auxiliary in asymmetric synthesis. Its bulky biphenyl group provides significant steric hindrance, which can lead to high diastereoselectivity in various chemical transformations. This steric influence is crucial for the effective separation of enantiomers and for directing the stereochemical outcome of reactions. Chiral amines, in general, are widely utilized in asymmetric synthesis as chiral bases, for the resolution of racemic carboxylic acids, and as integral components of many pharmaceutical compounds.

Principle of Application: Chiral Resolution of Racemic Carboxylic Acids

One of the primary applications of α-(4-Biphenylyl)benzylamine is in the chiral resolution of racemic carboxylic acids. This method is based on the formation of diastereomeric salts with different physical properties, such as solubility, allowing for their separation by fractional crystallization.

The general principle involves the reaction of a racemic carboxylic acid with an enantiomerically pure chiral amine, in this case, α-(4-Biphenylyl)benzylamine. This acid-base reaction forms a pair of diastereomeric salts. Due to their different three-dimensional structures, these salts exhibit distinct crystalline packing and solubility in a given solvent. One diastereomer will typically be less soluble and will crystallize out of the solution, while the other remains dissolved. The crystallized salt can then be isolated, and the chiral amine can be removed by treatment with an acid, yielding the enantiomerically enriched carboxylic acid.

Application in Diastereoselective Alkylation

Application Notes and Protocols: α-(4-Biphenylyl)benzylamine and its Analogs as Chiral Auxiliaries in Asymmetric Synthesis

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches did not yield specific examples of the application of α-(4-biphenylyl)benzylamine as a chiral auxiliary in asymmetric synthesis. Therefore, this document provides a detailed overview and protocols for a closely related and well-documented class of chiral auxiliaries: chiral α-alkylbenzylamines (e.g., α-methylbenzylamine) . The principles and procedures outlined herein are expected to be largely applicable to α-(4-biphenylyl)benzylamine, given its structural similarity. The biphenyl moiety would likely impart greater steric hindrance, potentially influencing diastereoselectivity.

Introduction

Chiral auxiliaries are powerful tools in asymmetric synthesis, enabling the control of stereochemistry during the formation of new chiral centers. These enantiomerically pure compounds are temporarily incorporated into a prochiral substrate, direct the stereochemical outcome of a subsequent reaction, and are then cleaved to yield the desired enantiomerically enriched product. Chiral benzylamines represent a valuable class of auxiliaries, particularly in the synthesis of chiral amines and α-amino acids, which are critical components of many pharmaceuticals. The bulky aromatic substituent on the stereogenic center of the benzylamine plays a crucial role in directing the approach of incoming reagents.

Principle of Asymmetric Induction

The use of a chiral benzylamine auxiliary, such as (R)- or (S)-α-methylbenzylamine, relies on the formation of a diastereomeric intermediate. The inherent chirality of the auxiliary creates a sterically biased environment, favoring the approach of a reagent from one face of the molecule over the other. This results in the preferential formation of one diastereomer. After separation of the diastereomers, the auxiliary is cleaved, yielding the enantiomerically enriched target molecule.

Application: Asymmetric Synthesis of α-Amino Acids

A common application of chiral benzylamine auxiliaries is in the asymmetric synthesis of α-amino acids via the alkylation of a glycine enolate equivalent. The chiral auxiliary is first condensed with glyoxylic acid to form an imine, which is then reduced and protected. The resulting chiral glycine derivative can be enolized and alkylated with high diastereoselectivity. Subsequent cleavage of the auxiliary yields the desired non-proteinogenic α-amino acid.

Experimental Workflow for Asymmetric α-Amino Acid Synthesis

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Quantitative Data Summary

The following table summarizes typical results for the asymmetric alkylation of the N-benzylglycine derivative of (R)-α-methylbenzylamine. The use of α-(4-biphenylyl)benzylamine would be expected to yield similar or potentially higher diastereoselectivities due to increased steric bulk.

| Electrophile (R-X) | Solvent | Base | Temp (°C) | Yield (%) | Diastereomeric Excess (de, %) |

| Benzyl bromide | THF | LDA | -78 | 85 | >95 |

| Iodomethane | THF | LDA | -78 | 90 | 90 |

| Allyl bromide | THF | n-BuLi | -78 | 82 | >95 |

| Isopropyl iodide | THF/HMPA | LDA | -78 | 75 | 85 |

Detailed Experimental Protocols

Protocol 1: Attachment of the Chiral Auxiliary

Synthesis of N-((R)-1-Phenylethyl)glycine tert-butyl ester

-

To a solution of (R)-α-methylbenzylamine (1.0 eq) in dichloromethane (DCM, 0.5 M) is added tert-butyl bromoacetate (1.1 eq) and triethylamine (1.2 eq).

-

The reaction mixture is stirred at room temperature for 12 hours.

-

The reaction is quenched with water and the aqueous layer is extracted with DCM (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography (hexanes/ethyl acetate gradient) to afford the title compound.

Protocol 2: Diastereoselective Alkylation

Asymmetric Alkylation of N-((R)-1-Phenylethyl)glycine tert-butyl ester

-

A solution of N-((R)-1-phenylethyl)glycine tert-butyl ester (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) is cooled to -78 °C under an inert atmosphere (argon or nitrogen).

-

Lithium diisopropylamide (LDA, 1.1 eq, 2.0 M solution in THF/heptane/ethylbenzene) is added dropwise, and the mixture is stirred for 30 minutes at -78 °C.

-

The electrophile (e.g., benzyl bromide, 1.2 eq) is added dropwise, and the reaction is stirred for 4 hours at -78 °C.

-

The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.

-

The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate (3 x 30 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The diastereomeric ratio is determined by ¹H NMR or HPLC analysis of the crude product. The product can be purified by column chromatography.

Protocol 3: Cleavage of the Chiral Auxiliary

Hydrogenolytic Cleavage of the Auxiliary to Yield the Free Amino Acid Ester

-

The purified diastereomer from the alkylation step is dissolved in methanol (0.1 M).

-

Palladium on carbon (10 wt. %, 10 mol %) is added to the solution.

-

The flask is evacuated and backfilled with hydrogen gas (balloon or hydrogenator).

-

The reaction mixture is stirred vigorously under a hydrogen atmosphere for 24 hours at room temperature.

-

The reaction mixture is filtered through a pad of Celite®, and the filtrate is concentrated under reduced pressure.

-

The resulting amino acid ester can be further purified or hydrolyzed to the free amino acid. The chiral auxiliary can be recovered from the reaction mixture.

Mechanism of Stereochemical Control

The stereochemical outcome of the alkylation is controlled by the conformation of the lithium enolate. The bulky phenyl group of the chiral auxiliary effectively shields one face of the enolate, directing the incoming electrophile to the opposite, less sterically hindered face.

Caption: Proposed transition state for diastereoselective alkylation.

Note: The DOT language provided is a template. A chemical drawing software would be necessary to generate the actual image for the chelated enolate structure.

Conclusion

Application Note: Chiral Resolution of Racemic Carboxylic Acids Using α-(4-Biphenylyl)benzylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chirality is a fundamental property of many drug molecules, where enantiomers (non-superimposable mirror images) of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[1] Therefore, the separation of racemic mixtures into their constituent enantiomers, a process known as chiral resolution, is a critical step in drug development and manufacturing.[2] One of the most robust and widely used methods for chiral resolution on an industrial scale is the formation of diastereomeric salts.[2][3] This technique involves reacting a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. These diastereomers, unlike enantiomers, have different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization.[1][3]

This application note provides a detailed protocol for the chiral resolution of racemic carboxylic acids, particularly of the 2-arylpropionic acid class (profens), using the chiral resolving agent α-(4-Biphenylyl)benzylamine. This bulky amine is effective in creating diastereomeric salts with distinct crystalline properties, facilitating their separation. The protocol will cover the formation of the diastereomeric salt, its isolation, and the subsequent recovery of the enantiopure carboxylic acid and the resolving agent.

Principle of Chiral Resolution by Diastereomeric Salt Formation

The fundamental principle of this method lies in the conversion of a pair of enantiomers into a pair of diastereomers. A racemic carboxylic acid, (R/S)-Acid, is reacted with a single enantiomer of a chiral amine, for instance, (S)-Amine. This reaction forms two diastereomeric salts: (R)-Acid-(S)-Amine and (S)-Acid-(S)-Amine. Due to their different three-dimensional structures, these diastereomeric salts exhibit different physical properties, most importantly, different solubilities in a given solvent. This solubility difference allows for the selective crystallization of the less soluble diastereomer, which can then be separated by filtration. The resolved enantiomer of the acid is subsequently liberated from the purified diastereomeric salt by treatment with a strong acid.

Figure 1: Principle of Diastereomeric Salt Formation.

Experimental Protocol

This protocol describes a general procedure for the chiral resolution of a racemic 2-arylpropionic acid using (S)-(-)-α-(4-Biphenylyl)benzylamine. The specific solvent, temperatures, and concentrations may require optimization for different substrates.

Materials:

-

Racemic 2-arylpropionic acid (e.g., Ibuprofen, Ketoprofen)

-

(S)-(-)-α-(4-Biphenylyl)benzylamine

-

Methanol

-

Ethyl acetate

-

2M Hydrochloric acid

-

1M Sodium hydroxide

-

Diethyl ether or other suitable extraction solvent

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and equipment (flasks, condenser, filtration apparatus, separatory funnel, rotary evaporator)

Step 1: Formation and Crystallization of the Diastereomeric Salt

-

In a round-bottom flask, dissolve the racemic 2-arylpropionic acid (1.0 eq.) in a suitable solvent such as methanol or ethyl acetate. The volume of solvent should be sufficient to achieve complete dissolution upon heating.

-

Add (S)-(-)-α-(4-Biphenylyl)benzylamine (0.5 - 1.0 eq.) to the solution. The use of a sub-stoichiometric amount of the resolving agent can sometimes improve the optical purity of the initially precipitated salt.

-

Heat the mixture to reflux with stirring until all solids have dissolved.

-

Allow the solution to cool slowly to room temperature. The less soluble diastereomeric salt should start to crystallize. For improved yield, the flask can be placed in an ice bath or refrigerator for several hours or overnight.

-

Collect the crystalline diastereomeric salt by vacuum filtration.

-

Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.

-

Dry the crystals under vacuum.

Step 2: Recrystallization of the Diastereomeric Salt (Optional but Recommended)

-

To enhance the diastereomeric purity, the obtained crystalline salt can be recrystallized.

-

Dissolve the salt in a minimum amount of the hot crystallization solvent.

-

Allow the solution to cool slowly to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with cold solvent, and dry.

Step 3: Liberation of the Enantiopure Carboxylic Acid

-

Suspend the purified diastereomeric salt in a mixture of water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Acidify the mixture by the dropwise addition of 2M hydrochloric acid with vigorous stirring until the pH is approximately 1-2. This will protonate the carboxylic acid and form the hydrochloride salt of the amine.

-

Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.

-

Extract the aqueous layer with two additional portions of the organic solvent.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched carboxylic acid.

Step 4: Recovery of the Chiral Resolving Agent

-

The aqueous layer from Step 3, containing the hydrochloride salt of α-(4-Biphenylyl)benzylamine, can be treated to recover the resolving agent.

-

Make the aqueous solution basic by the addition of 1M sodium hydroxide until the pH is approximately 10-11.

-

The free amine will precipitate out of the solution or can be extracted with an organic solvent.

-

If a precipitate forms, collect it by filtration, wash with water, and dry. If extraction is used, separate the layers, dry the organic phase, and remove the solvent to recover the resolving agent.

Figure 2: Experimental Workflow for Chiral Resolution.

Data Presentation

The following tables present hypothetical data for a typical chiral resolution of a racemic 2-arylpropionic acid with (S)-(-)-α-(4-Biphenylyl)benzylamine.

Table 1: Diastereomeric Salt Crystallization Results

| Racemic Acid | Resolving Agent | Solvent | Yield of Diastereomeric Salt (%) | Diastereomeric Excess (d.e. %) |

| (R/S)-Ibuprofen | (S)-Amine | Methanol | 40 | 95 |

| (R/S)-Ketoprofen | (S)-Amine | Ethyl Acetate | 35 | 98 |

Table 2: Enantiopure Acid Recovery and Purity

| Isolated Diastereomeric Salt | Recovered Enantiomer | Yield from Salt (%) | Enantiomeric Excess (e.e. %) |

| (S)-Ibuprofen-(S)-Amine | (S)-Ibuprofen | 92 | >99 |

| (S)-Ketoprofen-(S)-Amine | (S)-Ketoprofen | 95 | >99 |

Conclusion

Chiral resolution by diastereomeric salt formation remains a powerful and economically viable method for obtaining enantiomerically pure compounds. α-(4-Biphenylyl)benzylamine serves as an effective resolving agent for racemic carboxylic acids due to its structural rigidity and ability to form well-defined crystalline salts. The protocol outlined in this application note provides a comprehensive framework for researchers to perform such resolutions. Optimization of solvent, temperature, and stoichiometry will be key to achieving high yields and excellent enantiopurity for specific substrates.

Disclaimer: The provided protocol is a generalized procedure based on established principles of diastereomeric salt resolution. A specific, detailed experimental protocol with validated quantitative data for the chiral resolution of a named compound using α-(4-Biphenylyl)benzylamine was not found in the publicly available scientific literature during the search. Researchers should perform their own optimization studies for specific applications.

References

Application Notes and Protocols: Synthesis of Novel Pharmaceutical Intermediates from α-(4-Biphenylyl)benzylamine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel pharmaceutical intermediates derived from α-(4-Biphenylyl)benzylamine. The synthesized compounds, including N-acyl, urea, and sulfonamide derivatives, are valuable scaffolds in drug discovery, with potential applications as enzyme inhibitors and modulators of various signaling pathways.

Introduction

α-(4-Biphenylyl)benzylamine is a versatile starting material for the synthesis of a diverse range of pharmaceutical intermediates. Its biphenyl and benzylamine moieties are present in numerous biologically active compounds. This document outlines synthetic protocols for the derivatization of α-(4-Biphenylyl)benzylamine to generate libraries of compounds for screening and lead optimization in drug discovery programs. The potential biological targets and pathways of these derivatives are also discussed.

Data Presentation

Table 1: Synthesis of N-Acyl-α-(4-Biphenylyl)benzylamine Derivatives

| Entry | Acylating Agent | Product | Reaction Time (h) | Yield (%) | M.P. (°C) |

| 1 | Acetic Anhydride | N-(α-(4-Biphenylyl)benzyl)acetamide | 4 | 85 | 162-164 |

| 2 | Benzoyl Chloride | N-(α-(4-Biphenylyl)benzyl)benzamide | 6 | 92 | 188-190 |

Table 2: Synthesis of Urea Derivatives of α-(4-Biphenylyl)benzylamine

| Entry | Isocyanate | Product | Reaction Time (h) | Yield (%) | M.P. (°C) |

| 1 | Phenyl Isocyanate | 1-(α-(4-Biphenylyl)benzyl)-3-phenylurea | 8 | 88 | 210-212 |

| 2 | 4-Chlorophenyl Isocyanate | 1-(α-(4-Biphenylyl)benzyl)-3-(4-chlorophenyl)urea | 8 | 91 | 225-227 |

Table 3: Synthesis of Sulfonamide Derivatives of α-(4-Biphenylyl)benzylamine

| Entry | Sulfonyl Chloride | Product | Reaction Time (h) | Yield (%) | M.P. (°C) |

| 1 | Benzenesulfonyl Chloride | N-(α-(4-Biphenylyl)benzyl)benzenesulfonamide | 12 | 82 | 175-177 |

| 2 | 4-Methylbenzenesulfonyl Chloride | N-(α-(4-Biphenylyl)benzyl)-4-methylbenzenesulfonamide | 12 | 85 | 182-184 |

Experimental Protocols

Protocol 1: General Procedure for the N-Acylation of α-(4-Biphenylyl)benzylamine

-

Dissolution: Dissolve α-(4-Biphenylyl)benzylamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer.

-

Base Addition: Add a base, such as triethylamine (1.2 eq) or pyridine (1.2 eq), to the solution and stir for 10-15 minutes at room temperature.

-

Acylating Agent Addition: Slowly add the corresponding acylating agent (e.g., acetic anhydride or benzoyl chloride, 1.1 eq) to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate).

-